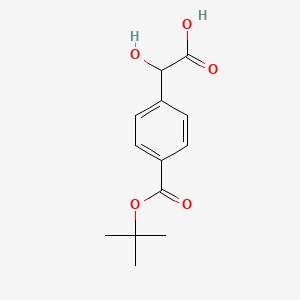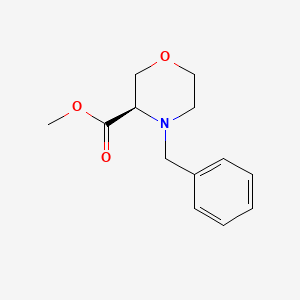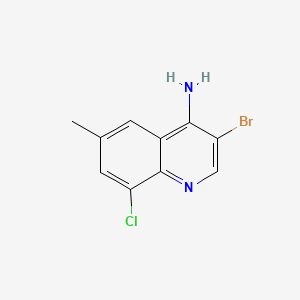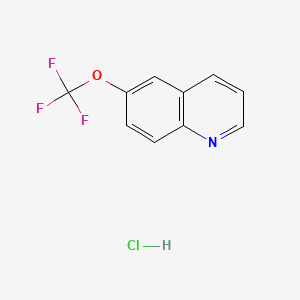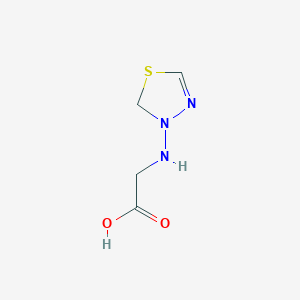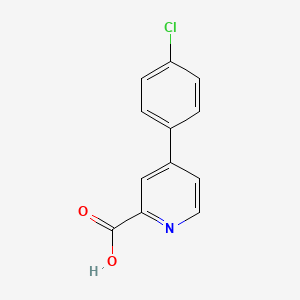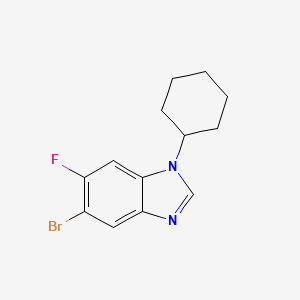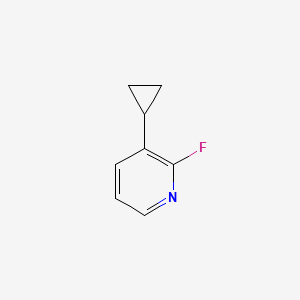
3-Cyclopropyl-2-fluoropyridine
Übersicht
Beschreibung
3-Cyclopropyl-2-fluoropyridine is an organic compound used in various scientific research applications . It is a colorless, volatile liquid with a pyridine-like odor.
Synthesis Analysis
The synthesis of 3-Cyclopropyl-2-fluoropyridine can be achieved through several methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of a radical approach for the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of 3-Cyclopropyl-2-fluoropyridine is represented by the linear formula C8H8FN . The InChI code for this compound is 1S/C8H8FN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 .Chemical Reactions Analysis
3-Cyclopropyl-2-fluoropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . It can also participate in a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Wissenschaftliche Forschungsanwendungen
Novel Cannabinoid Receptor Agonists
3-Cyclopropyl-2-fluoropyridine derivatives have been investigated for their potential as cannabinoid receptor agonists. A study characterized a novel compound, LEI‐101, as a peripherally restricted cannabinoid CB2 receptor agonist. This research opens up possibilities for therapeutic applications, especially in conditions where cannabinoid receptors play a role (Mukhopadhyay et al., 2016).
Metallation of Heterocyclic Compounds
Research into the metallation of π-deficient heterocyclic compounds, including 3-cyclopropyl-2-fluoropyridine, has been conducted. This process is essential for synthesizing various chemically and pharmaceutically important compounds. The study provides insights into the regioselectivity and kinetics of such metallations (Marsais & Quéguiner, 1983).
Antibacterial Activity
Compounds derived from 3-cyclopropyl-2-fluoropyridine have been evaluated for their antibacterial activity. Research in this area has led to the development of amino acid prodrugs of quinolones, which show promise as antibacterial agents with enhanced solubility and in vivo efficacy (Sánchez et al., 1992).
Radiopharmaceutical Applications
Fluorine-18 labeled fluoropyridines, including derivatives of 3-cyclopropyl-2-fluoropyridine, have found increasing application in medical imaging, particularly in Positron Emission Tomography (PET). These compounds offer stable alternatives for radiotracer development (Carroll et al., 2007).
Cyclopropylamine Synthesis
Research has explored the use of 3-cyclopropyl-2-fluoropyridine in cyclopropylamine synthesis. A study demonstrates the potential of copper-catalyzed reactions involving organoboron reagents for creating polysubstituted 2-arylcyclopropylamines, a framework with significant medicinal relevance (Li et al., 2019).
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFSMQRQXSDRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731525 | |
| Record name | 3-Cyclopropyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-fluoropyridine | |
CAS RN |
1227177-68-5 | |
| Record name | 3-Cyclopropyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

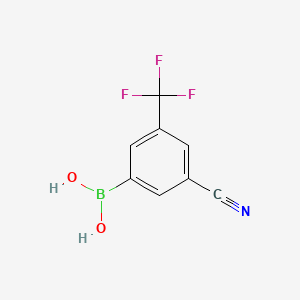
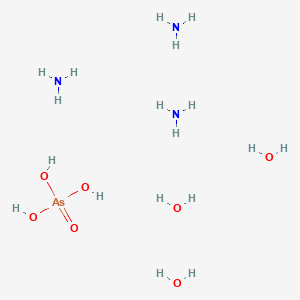
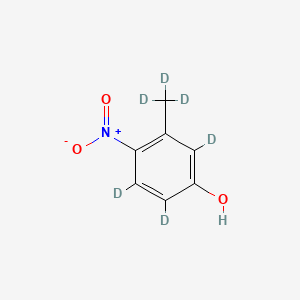
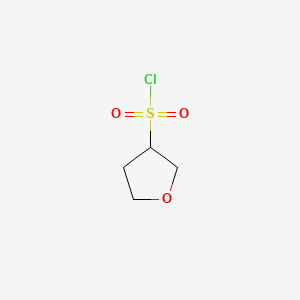
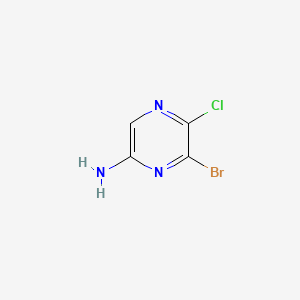
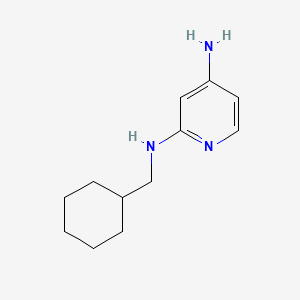
![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)
